Amine pKa Lowered by ~1.7 Units vs. Non-Fluorinated 3-Aminopropan-1-ol
The β-fluorine substituent in 3-amino-2-fluoropropan-1-ol hydrochloride significantly attenuates amine basicity compared to the non-fluorinated parent compound 3-aminopropan-1-ol. Published class-level data demonstrate that a single β-fluorine lowers the pKa of a linear aliphatic amine from ~10.7 to ~9.0 [1]. The experimentally measured pKa of 3-aminopropan-1-ol is 9.96 at 25°C [2]. Therefore, the target compound's conjugate acid pKa is estimated to be in the range of 8.5–9.0, representing a reduction of approximately 1.0–1.7 pKa units relative to the des-fluoro analog. This alteration changes the amine ionization state at physiological pH (7.4), with the fluorinated compound existing to a greater extent in the unprotonated, membrane-permeable form.
| Evidence Dimension | Amine conjugate acid pKa (basicity) |
|---|---|
| Target Compound Data | pKa ~9.0 (estimated from β-fluoroamine class data [1]) |
| Comparator Or Baseline | 3-Aminopropan-1-ol: pKa = 9.96 (experimental, 25°C) [2]; linear aliphatic amine baseline: pKa ~10.7 [1] |
| Quantified Difference | ΔpKa ≈ -1.0 to -1.7 units (target compound is 1.0–1.7 log units less basic than comparator) |
| Conditions | Aqueous solution, 25°C; class-level inference derived from structurally analogous β-fluoroamines [1] |
Why This Matters
Lower amine basicity directly influences the compound's ionization at physiological pH, reducing ancillary ion channel activity and improving CNS penetration potential when incorporated into drug candidates.
- [1] Rapid, General Access to Chiral β-Fluoroamines and β,β-Difluoroamines via Organocatalysis. Org Lett. 2009;11(4):943–946. doi:10.1021/ol802930q View Source
- [2] Chemicalbook. 3-Aminopropan-1-ol (CAS 156-87-6) physicochemical properties. pKa: pK1: 9.96(+1) (25°C). https://www.chemicalbook.cn View Source
